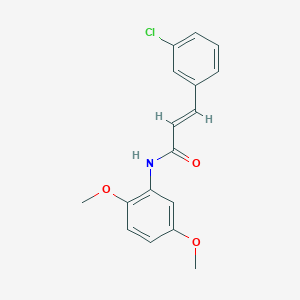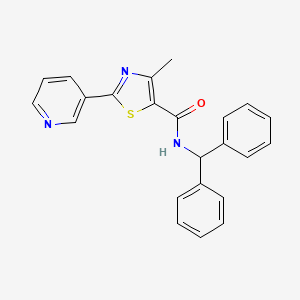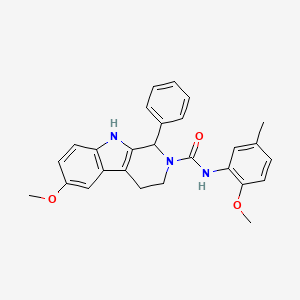
3-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)acrylamide
説明
3-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)acrylamide, also known as 3C-P, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized in the 1970s by Alexander Shulgin, a renowned chemist and pharmacologist who is known for his work on psychoactive compounds. 3C-P is a potent hallucinogen that can cause profound alterations in perception, mood, and thought. In recent years, there has been a growing interest in the scientific community regarding the potential uses of 3C-P in research.
作用機序
The exact mechanism of action of 3-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)acrylamide is not well understood, but it is thought to act primarily as a serotonin receptor agonist. Specifically, this compound is believed to bind to the 5-HT2A receptor, which is known to play a key role in the effects of psychedelic drugs. Activation of the 5-HT2A receptor is thought to lead to changes in the activity of neurons in the prefrontal cortex and other brain regions, which may underlie the perceptual and cognitive effects of this compound.
Biochemical and Physiological Effects:
In addition to its effects on perception and cognition, this compound has been shown to have several biochemical and physiological effects. One study found that this compound increased heart rate and blood pressure in healthy volunteers, while another study found that it caused changes in the levels of several neurotransmitters in the brain. These findings suggest that this compound may have both central and peripheral effects on the body.
実験室実験の利点と制限
One advantage of using 3-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)acrylamide in lab experiments is its potency and selectivity for the 5-HT2A receptor. This makes it a useful tool for investigating the role of this receptor in various physiological and behavioral processes. However, this compound is also a highly potent and potentially dangerous drug, and its use in humans must be carefully controlled and monitored.
将来の方向性
There are several potential future directions for research on 3-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)acrylamide. One area of interest is the use of this compound in studying the neural mechanisms underlying perception and cognition. Another area of interest is the development of new drugs based on the structure of this compound that may have therapeutic applications for conditions such as depression and anxiety. Additionally, further research is needed to fully understand the safety and potential risks associated with the use of this compound in humans.
科学的研究の応用
3-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)acrylamide has been used in several scientific studies to investigate its effects on the brain and behavior. One study found that this compound produced dose-dependent changes in visual perception and mood in healthy volunteers. Another study found that this compound increased brain activity in areas associated with visual processing and attention. These findings suggest that this compound may be useful in studying the neural mechanisms underlying perception and cognition.
特性
IUPAC Name |
(E)-3-(3-chlorophenyl)-N-(2,5-dimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-21-14-7-8-16(22-2)15(11-14)19-17(20)9-6-12-4-3-5-13(18)10-12/h3-11H,1-2H3,(H,19,20)/b9-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCKPOZWDKLDMAF-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C=CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)/C=C/C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B4656075.png)
![N-[2-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4656085.png)
![N-(2-ethylphenyl)-N'-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B4656092.png)

![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-iodo-4-methoxybenzamide](/img/structure/B4656113.png)
![4-(5-{[3-(2-methoxy-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4656121.png)
![methyl 3-chloro-6-[({2-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]hydrazino}carbonothioyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4656122.png)
![ethyl 4-benzyl-1-{[5-(tetrahydro-2H-pyran-2-yl)-2-thienyl]methyl}-4-piperidinecarboxylate](/img/structure/B4656138.png)

![3-nitro-4-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}benzaldehyde](/img/structure/B4656149.png)


![1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B4656167.png)
![N~1~-(3-methylbutyl)-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4656169.png)